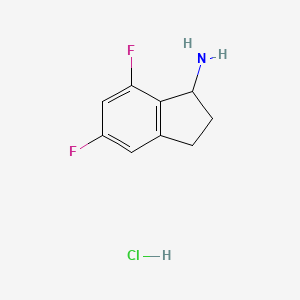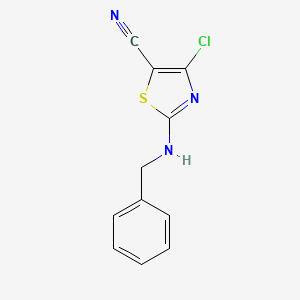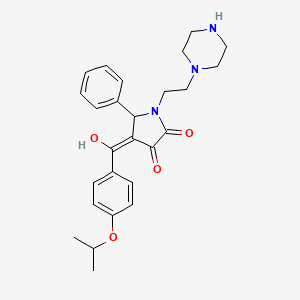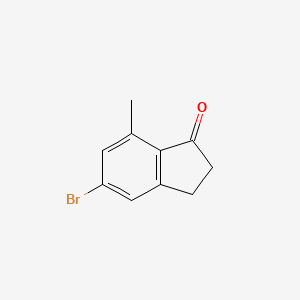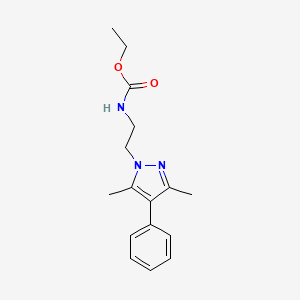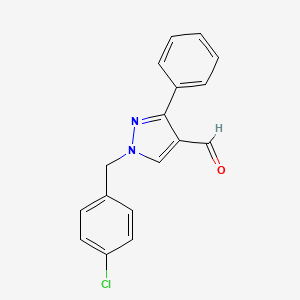
1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of the aromatic rings (phenyl and pyrazole) would contribute to the compound’s stability. The electronegative chlorine atom in the chlorobenzyl group could create a polar region in the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The aldehyde group is often reactive and can undergo a variety of chemical reactions, including nucleophilic addition and oxidation. The aromatic rings might undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .
Scientific Research Applications
Synthesis and Structural Analysis
- Pyrazole derivatives, including those similar to 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, have been synthesized and characterized to understand their structural properties. For instance, studies have highlighted the crystal structure and molecular packing, revealing how phenyl and chlorobenzyl groups interact within these compounds (R. Prasath et al., 2011), (Cunjin Xu & Yan-Qin Shi, 2011).
Biological Activities
- Several studies have explored the antimicrobial, antioxidant, anti-inflammatory, and analgesic activities of pyrazole derivatives. These compounds have been evaluated against a variety of microbial strains, showing promising results in some cases. For example, chitosan Schiff bases derived from pyrazole compounds exhibited antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi (A. Hamed et al., 2020). Another study synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which showed significant antioxidant and anti-inflammatory activities (Bono Naga Sudha et al., 2021).
Synthetic Applications
- The versatility of pyrazole derivatives for synthesizing novel compounds is also highlighted. For instance, their use in creating new antimicrobial agents through various synthetic approaches has been documented, showing broad-spectrum antimicrobial activities and moderate to good antioxidant activities for some synthesized compounds (Manjunatha Bhat et al., 2016). Additionally, the compounds have been used to study their potential in anticonvulsant and analgesic applications, further emphasizing the chemical diversity and utility of pyrazole derivatives in medicinal chemistry (S. Viveka et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-16-8-6-13(7-9-16)10-20-11-15(12-21)17(19-20)14-4-2-1-3-5-14/h1-9,11-12H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJGPTYZJNOGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2828376.png)
![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2828378.png)


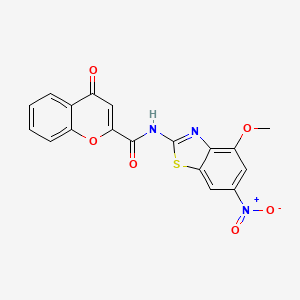
![ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate](/img/structure/B2828384.png)
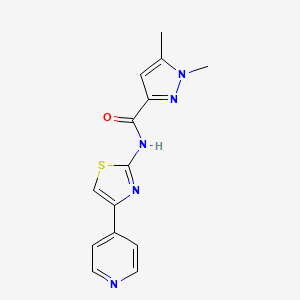
![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2828387.png)
